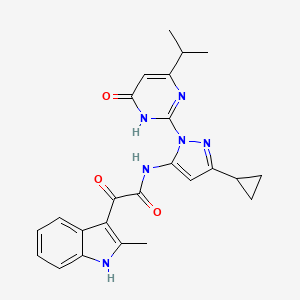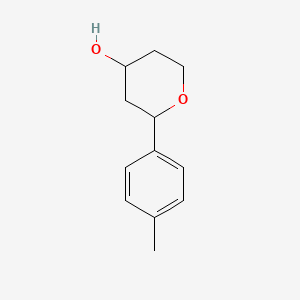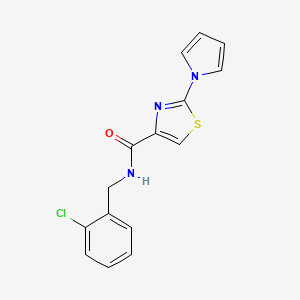![molecular formula C43H78NO9P B2927265 [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate](/img/structure/B2927265.png)
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate
Übersicht
Beschreibung
1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE ist ein Phospholipid, das Stearinsäure an der sn-1-Position und 15(S)-Hydroxyeicosatetraensäure an der sn-2-Position enthält. Diese Verbindung wird durch die Oxidation von 1-Stearoyl-2-Arachidonoyl-sn-glycero-3-PE durch das Enzym 15-Lipoxygenase hergestellt . Es spielt eine bedeutende Rolle in verschiedenen biologischen Prozessen und war Gegenstand umfangreicher wissenschaftlicher Forschung.
Wirkmechanismus
Target of Action
The primary target of 18:0/15-Hete-PE is the enzyme 15-Lipoxygenase-1 (15LO1) . This enzyme catalyzes the conversion of polyunsaturated fatty acids (PUFAs) to their corresponding hydroperoxy derivatives . In human macrophages, 15LO1 generates specific phospholipid oxidation products crucial for orchestrating the nonimmunogenic removal of apoptotic cells and synthesizing precursor lipids required for the production of specialized pro-resolving mediators .
Mode of Action
18:0/15-Hete-PE is a product of the 15LO1 enzyme . The compound is generated when 15LO1 interacts with arachidonic acid . Both 15LO1 and 15-Hete-PE act as signaling molecules, interacting with phosphatidylethanolamine-binding protein 1 (PEBP1) to activate the ERK pathway . This results in the induction of interleukin (IL)-4 receptor α (IL-4Rα) downstream pathways .
Biochemical Pathways
The generation of 18:0/15-Hete-PE is part of the broader biochemical pathway involving the conversion of arachidonic acid to 15-hydroxyeicosatetraenoic acid (15-HETE) by 15LO1 . This pathway is involved in various inflammatory diseases . The activation of the ERK pathway by 15-Hete-PE leads to the induction of IL-4Rα downstream pathways , which play a significant role in immune responses.
Pharmacokinetics
It is known that the compound is generated in vitro when human airway epithelial cells (haecs) are exposed to il-13 for 7 days . The generation of 15-Hete-PE persists even after the removal of IL-13 , suggesting that the compound may have a relatively long half-life in the body.
Result of Action
The action of 18:0/15-Hete-PE leads to several molecular and cellular effects. For instance, it has been shown to regulate goblet cell differentiation and mucin secretion in HAECs . This is particularly relevant in the context of asthma, where goblet cell hyperplasia and mucus hypersecretion are common features .
Action Environment
The action of 18:0/15-Hete-PE can be influenced by various environmental factors. For example, the presence of type-2 inflammation can enhance the effects of 15-Hete-PE on goblet cell differentiation and mucin secretion . Moreover, the compound’s action is also dependent on the presence of IL-13 , suggesting that its efficacy and stability may vary depending on the cytokine environment.
Biochemische Analyse
Cellular Effects
The generation of 18:0/15-Hete-PE has significant effects on various types of cells and cellular processes. For instance, in human airway epithelial cells (HAECs), 18:0/15-Hete-PE regulates goblet cell differentiation and mucin secretion, which are critically relevant to asthma . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 18:0/15-Hete-PE involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, 18:0/15-Hete-PE acts as a signaling molecule, interacting with PEBP1 to activate ERK, thus resulting in the induction of IL-4Rα downstream pathways .
Temporal Effects in Laboratory Settings
The effects of 18:0/15-Hete-PE can change over time in laboratory settings. For instance, IL-13 stimulation induces the expression of 15LO1 and preferentially generates 15-HETE-PE in vitro, both of which persist after removal of IL-13 .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE wird durch die Oxidation von 1-Stearoyl-2-Arachidonoyl-sn-glycero-3-PE durch 15-Lipoxygenase synthetisiert . Die Reaktion beinhaltet typischerweise die Verwendung spezifischer Bedingungen, um die selektive Oxidation der Arachidonoylgruppe an der sn-2-Position zu gewährleisten.
Industrielle Produktionsmethoden: Obwohl detaillierte industrielle Produktionsmethoden nicht allgemein dokumentiert sind, beinhaltet die Synthese dieser Verbindung im Labor die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um das gewünschte Produkt mit hoher Spezifität und Ausbeute zu erzielen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen:
Oxidation: 15-Lipoxygenase ist das Schlüsselenzym, das für den Oxidationsprozess verwendet wird.
Hydrolyse: Saure oder basische Bedingungen können verwendet werden, um Hydrolysereaktionen zu ermöglichen.
Hauptprodukte:
Oxidation: Das Hauptprodukt ist 15(S)-Hydroxyeicosatetraensäure.
Hydrolyse: Die Hauptprodukte sind freie Fettsäuren und Glycerophosphoethanolamin.
Wissenschaftliche Forschungsanwendungen
1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Wirkmechanismus
1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE übt seine Wirkungen durch folgende Mechanismen aus:
Molekularziele: Es zielt auf spezifische Rezeptoren und Enzyme ab, die an Lipid-Signalwegen beteiligt sind.
Beteiligte Stoffwechselwege: Die Verbindung ist am Lipoxygenase-Stoffwechselweg beteiligt, der zur Produktion von bioaktiven Lipidmediatoren führt, die Entzündungen und Immunantworten regulieren.
Ähnliche Verbindungen:
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE: Diese Verbindung ähnelt in ihrer Struktur, enthält jedoch eine Hydroperoxygruppe anstelle einer Hydroxylgruppe an der sn-2-Position.
1-Stearoyl-2-Arachidonoyl-sn-glycero-3-PE: Dies ist die Vorläuferverbindung, die einer Oxidation unterliegt, um 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE zu bilden.
Einzigartigkeit: 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE ist aufgrund seines spezifischen Hydroxylierungsmusters einzigartig, das unterschiedliche biologische Aktivitäten verleiht und es zu einer wertvollen Verbindung für die Untersuchung der Lipidsignalgebung und Entzündung macht .
Wissenschaftliche Forschungsanwendungen
1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE has a wide range of scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE: This compound is similar in structure but contains a hydroperoxy group instead of a hydroxyl group at the sn-2 position.
1-Stearoyl-2-arachidonoyl-sn-glycero-3-PE: This is the precursor compound that undergoes oxidation to form 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE.
Uniqueness: 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and makes it a valuable compound for studying lipid signaling and inflammation .
Eigenschaften
IUPAC Name |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H78NO9P/c1-3-5-7-8-9-10-11-12-13-14-17-20-23-26-30-34-42(46)50-38-41(39-52-54(48,49)51-37-36-44)53-43(47)35-31-27-24-21-18-15-16-19-22-25-29-33-40(45)32-28-6-4-2/h15-16,21-22,24-25,29,33,40-41,45H,3-14,17-20,23,26-28,30-32,34-39,44H2,1-2H3,(H,48,49)/b16-15-,24-21-,25-22-,33-29+/t40-,41+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSHQSNRXGUFHT-AQLFUWFLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CC=CC(CCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H78NO9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2927182.png)
![N-(3-chloro-2-methylphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2927184.png)
![3-butyl-9-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2927186.png)
![2-[(4-Fluorophenyl)methyl]-octahydrocyclopenta[c]pyrrole](/img/structure/B2927190.png)
![2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2927191.png)

![[5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine](/img/structure/B2927194.png)





![3-(2-methoxyethyl)-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2927204.png)
![13-fluoro-5-(6-methoxy-1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2927205.png)
